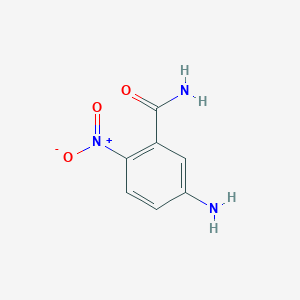

5-Amino-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

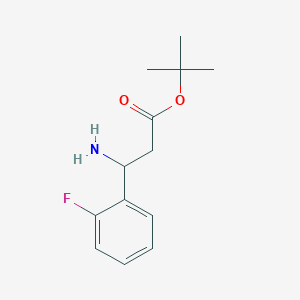

5-Amino-2-nitrobenzamide is an organic compound with the CAS Number: 73536-37-5 . It has a molecular weight of 181.15 and is typically in the form of a powder .

Synthesis Analysis

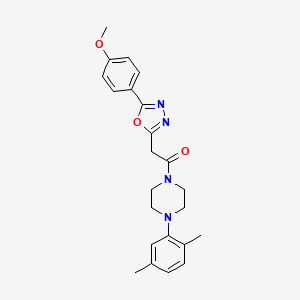

The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

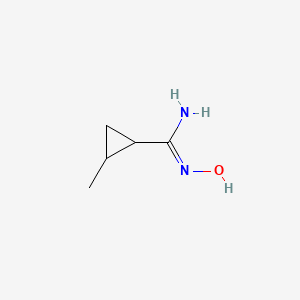

The InChI code for this compound is1S/C7H7N3O3/c8-4-1-2-6 (10 (12)13)5 (3-4)7 (9)11/h1-3H,8H2, (H2,9,11) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The preparation of benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 217-220°C .Mechanism of Action

Target of Action

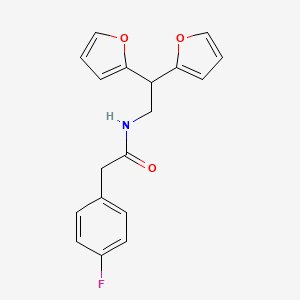

Similar compounds have been shown to interact with enzymes such as cyclooxygenase (cox) and dt diaphorase . These enzymes play crucial roles in various biological processes, including inflammation and DNA crosslinking .

Mode of Action

Related compounds have been shown to inhibit cox enzymes, which are involved in the production of pro-inflammatory mediators . Another related compound, CB 1954, is reduced by the enzyme DT diaphorase to form a derivative that can crosslink DNA . It’s possible that 5-Amino-2-nitrobenzamide may have similar interactions with its targets.

Result of Action

Related compounds have been shown to have anti-inflammatory properties and the ability to crosslink dna . These effects could potentially influence cellular processes such as inflammation response and DNA repair.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of nitro groups on similar compounds has been shown to decrease their inhibitory efficiency, while the presence of amino groups led to an increase

Safety and Hazards

Future Directions

While specific future directions for 5-Amino-2-nitrobenzamide are not mentioned in the search results, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research and development efforts.

properties

IUPAC Name |

5-amino-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,8H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJTEOJAKTTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)